molecular formula C11H9F2NO B1385897 3,5-difluoro-N-(furan-2-ylmethyl)aniline CAS No. 1021049-63-7

3,5-difluoro-N-(furan-2-ylmethyl)aniline

Cat. No.: B1385897
CAS No.: 1021049-63-7
M. Wt: 209.19 g/mol
InChI Key: BPCUOVDITYQFRF-UHFFFAOYSA-N
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Description

3,5-difluoro-N-(furan-2-ylmethyl)aniline is an organic compound with the molecular formula C11H9F2NO and a molecular weight of 209.19 g/mol . This compound features a difluorophenyl group and a furylmethylamine moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-(furan-2-ylmethyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-difluoro-N-(furan-2-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3,5-difluoro-N-(furan-2-ylmethyl)aniline is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(furan-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The difluorophenyl group and furylmethylamine moiety can interact with enzymes and receptors, influencing various biochemical processes. These interactions can modulate the activity of target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-difluoro-N-(furan-2-ylmethyl)aniline
  • (3,5-Difluorophenyl)(2-thienylmethyl)amine
  • (3,5-Difluorophenyl)(2-pyridylmethyl)amine

Uniqueness

This compound is unique due to its specific combination of a difluorophenyl group and a furylmethylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

3,5-difluoro-N-(furan-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO/c12-8-4-9(13)6-10(5-8)14-7-11-2-1-3-15-11/h1-6,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCUOVDITYQFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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